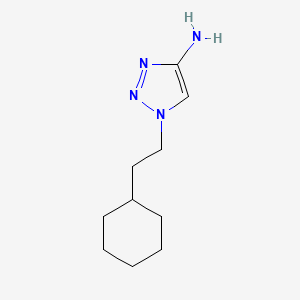
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine is a compound with a molecular formula of C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine typically involves the functionalization of preformed pyrrolidine rings. One common method is the regioselective carbocyclization of N-allyl-substituted 2-alkynylamines using catalysts such as Ti(O-iPr)₄ and EtMgBr . This method allows for the efficient formation of methylenepyrrolidine derivatives under mild conditions. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amine derivatives and substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The nitro and sulfonyl groups can also participate in redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: Studied for their potential use in drug development due to their ability to interact with biological targets.
Prolinol: A derivative of pyrrolidine used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H15N3O4S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
4-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H15N3O4S/c1-8-6-13(7-11(8)12)19(17,18)10-4-2-9(3-5-10)14(15)16/h2-5,8,11H,6-7,12H2,1H3 |
Clave InChI |
ZPOCHDJJPYRUTC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13064900.png)
![4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13064907.png)
![3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13064911.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13064915.png)
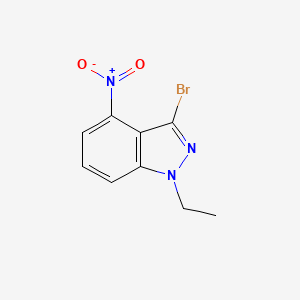

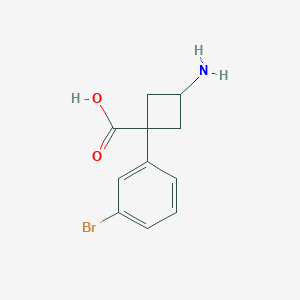
![3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13064950.png)

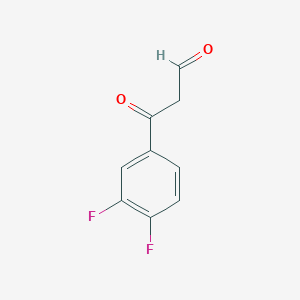
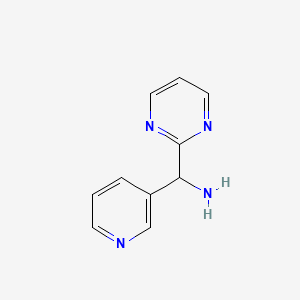
![7-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13064971.png)
